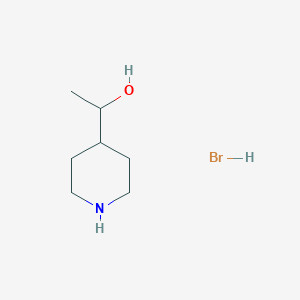
Bromhidrato de 1-(4-Piperidinil)etanol
Descripción general
Descripción
1-(4-Piperidinyl)ethanol hydrobromide is a useful research compound. Its molecular formula is C7H16BrNO and its molecular weight is 210.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Piperidinyl)ethanol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidinyl)ethanol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina
Bromhidrato de 1-(4-Piperidinil)etanol: es un precursor valioso en la síntesis de varios derivados de piperidina. Estos derivados son cruciales en el desarrollo de nuevos productos farmacéuticos, ya que la piperidina es un motivo estructural común en muchos medicamentos . El compuesto puede sufrir reacciones intra e intermoleculares para formar piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas, que son esenciales para la química medicinal.
Investigación Farmacológica
En farmacología, This compound se utiliza para crear compuestos con posibles efectos terapéuticos. Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos, incluidos analgésicos, antipsicóticos y antihistamínicos . La investigación de estos derivados puede conducir al descubrimiento de nuevos medicamentos y tratamientos para diversas enfermedades.
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 1-(4-Piperidinyl)ethanol hydrobromide, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are generally important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Análisis Bioquímico
Biochemical Properties
1-(4-Piperidinyl)ethanol hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, 1-(4-Piperidinyl)ethanol hydrobromide can bind to GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects .
Cellular Effects
The effects of 1-(4-Piperidinyl)ethanol hydrobromide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 1-(4-Piperidinyl)ethanol hydrobromide can modulate the activity of neurotransmitter receptors, affecting synaptic transmission and plasticity . In non-neuronal cells, it may alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-(4-Piperidinyl)ethanol hydrobromide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, 1-(4-Piperidinyl)ethanol hydrobromide can modulate the activity of GABA receptors, enhancing inhibitory neurotransmission . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Piperidinyl)ethanol hydrobromide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(4-Piperidinyl)ethanol hydrobromide is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, potentially altering its biochemical properties and effects . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-(4-Piperidinyl)ethanol hydrobromide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anxiolytic or neuroprotective properties . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant adverse effects .
Metabolic Pathways
1-(4-Piperidinyl)ethanol hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 1-(4-Piperidinyl)ethanol hydrobromide, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 1-(4-Piperidinyl)ethanol hydrobromide within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it may bind to plasma proteins, influencing its bioavailability and distribution in the body . Additionally, the compound’s lipophilicity can affect its ability to cross cell membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 1-(4-Piperidinyl)ethanol hydrobromide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of 1-(4-Piperidinyl)ethanol hydrobromide is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-piperidin-4-ylethanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.BrH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGMBZIFWXDLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


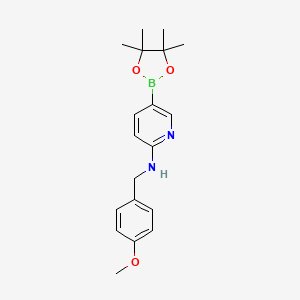



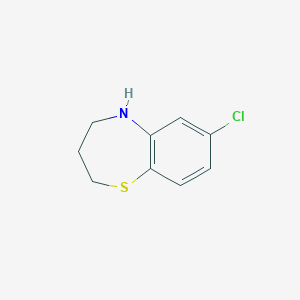
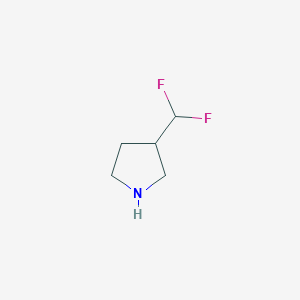
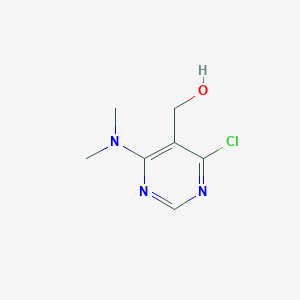
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)

![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)


